4-(4-Bromophenyl)morpholin-3-one

Organic Synthesis C-H Functionalization Process Chemistry

This 4-(4-Bromophenyl)morpholin-3-one (CAS 634905-12-7) is supplied at ≥98% purity, characterized by a para-bromophenyl substituent that enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings for compound library diversification. Its MAGL inhibitory activity (IC50 398 nM) provides a validated starting point for CNS drug discovery programs. The bromine atom confers distinct lipophilicity and binding kinetics compared to lighter halogen analogs, making it a cornerstone for SAR studies. Standard storage at room temperature and ambient shipping ensure operational convenience.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 634905-12-7
Cat. No. B3192568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)morpholin-3-one
CAS634905-12-7
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2
InChIKeySZMBYXUOLCRIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)morpholin-3-one CAS 634905-12-7: Product Classification and Core Specifications


4-(4-Bromophenyl)morpholin-3-one (CAS: 634905-12-7), also referred to as 4-(4-bromophenyl)-3-morpholinone, is a heterocyclic organic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol . Structurally, it belongs to the morpholin-3-one derivative class, characterized by a six-membered morpholine ring containing both nitrogen and oxygen atoms and bearing a para-bromophenyl substituent at the nitrogen position [1]. The compound is supplied as a solid with standard purity specifications of ≥95–98% and is recommended for storage at room temperature .

4-(4-Bromophenyl)morpholin-3-one: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Morpholin-3-one derivatives bearing different halogen substituents on the N-phenyl ring exhibit distinct physicochemical and pharmacological profiles that preclude simple interchangeability. The bromine atom at the para position confers higher molecular weight (256.10 g/mol) and larger van der Waals radius compared to chloro- (MW 211.64) or fluoro- (MW 195.19) analogs, directly impacting lipophilicity, membrane permeability, and target binding kinetics . In vitro studies demonstrate that halogen substitution on the 4-arylmorpholin-3-one core can alter apoptotic induction capacity in cancer cell lines, with chlorine-containing derivatives showing measurable effects on P53 and Fas protein elevation [1]. The bromine substituent additionally provides a synthetic handle for further derivatization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is not accessible with non-halogenated or lighter halogen analogs, making substitution decisions consequential for both biological screening outcomes and downstream synthetic utility [2].

4-(4-Bromophenyl)morpholin-3-one Quantitative Differentiation Evidence: Comparator-Based Performance Data


Synthetic Yield Comparison: 4-(4-Bromophenyl)morpholin-3-one vs. Alternative Halogenated Analogs

4-(4-Bromophenyl)morpholin-3-one can be synthesized from 4-phenyl-3-morpholinone via para-selective C-H bromination using [bis(trifluoroacetoxy)iodo]benzene and sodium bromide in ethanol, achieving a yield of 60% after 12 hours of reaction [1]. This yield exceeds that reported for the corresponding chlorination pathway producing 4-(4-chlorophenyl)morpholin-3-one, which under analogous oxidative halogenation conditions typically yields ≤45% due to the lower electrophilicity and reduced stability of in situ generated chlorinating species .

Organic Synthesis C-H Functionalization Process Chemistry

MAGL Enzyme Inhibition Activity: 4-(4-Bromophenyl)morpholin-3-one in the Context of Morpholin-3-one Scaffold Optimization

4-(4-Bromophenyl)morpholin-3-one exhibits inhibition of human recombinant monoacylglycerol lipase (MAGL) with an IC₅₀ of 398 nM when assayed in HEK cells overexpressing the enzyme using 2-AG as substrate with a 10-minute preincubation [1]. This activity places the compound within the structurally characterized morpholin-3-one MAGL inhibitor series. However, the relatively modest potency (sub-micromolar) relative to optimized clinical leads in this scaffold class (which achieve IC₅₀ values in the low nanomolar range, e.g., 10–50 nM) has driven multiparameter optimization efforts to improve kinetic profiles for PET imaging applications [2].

Medicinal Chemistry Enzyme Inhibition Monoacylglycerol Lipase

Halogen-Dependent Reactivity: Bromine as a Synthetic Handle in Cross-Coupling Chemistry

The para-bromophenyl substituent in 4-(4-bromophenyl)morpholin-3-one serves as a reactive site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, or amine functionalities [1]. This synthetic utility is quantitatively distinct from fluoro-substituted analogs (which exhibit negligible reactivity under standard cross-coupling conditions) and chloro-substituted analogs (which require harsher conditions or specialized ligands due to the stronger C–Cl bond). The C–Br bond dissociation energy (~84 kcal/mol) is substantially lower than that of C–Cl (~95 kcal/mol), facilitating oxidative addition under milder conditions [2].

Cross-Coupling Suzuki Reaction Medicinal Chemistry

4-(4-Bromophenyl)morpholin-3-one: Evidence-Backed Research and Industrial Application Scenarios


Scaffold for MAGL-Targeted Inhibitor Development and Optimization

4-(4-Bromophenyl)morpholin-3-one serves as a structurally characterized morpholin-3-one scaffold with quantified MAGL inhibitory activity (IC₅₀ = 398 nM) [1]. This potency, while moderate, provides a validated starting point for medicinal chemistry optimization efforts, including multiparameter tuning of kinetic profiles, selectivity, and brain penetration properties as demonstrated in recent PET imaging ligand development programs [2].

Synthetic Intermediate for Cross-Coupling-Derived Library Synthesis

The para-bromophenyl moiety enables efficient diversification via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, facilitating the construction of compound libraries with varied aryl, heteroaryl, and amine substitutions [3]. This synthetic utility is quantitatively superior to that of fluoro analogs and more operationally accessible than chloro analogs due to the lower C–Br bond dissociation energy (~84 kcal/mol vs. ~95 kcal/mol for C–Cl) [4].

Reference Compound for Halogen-Dependent Structure-Activity Relationship Studies

4-(4-Bromophenyl)morpholin-3-one functions as a reference point in comparative SAR studies examining the impact of halogen substitution on biological activity, physicochemical properties, and synthetic accessibility within the 4-arylmorpholin-3-one series. The 60% synthetic yield from C-H bromination provides a cost-efficient procurement pathway relative to chlorination alternatives [5].

Building Block for 4-Arylmorpholin-3-one CNS-Targeted Therapeutic Programs

The 4-arylmorpholin-3-one scaffold, including 4-(4-bromophenyl) derivatives, is claimed in patent literature for therapeutic applications targeting central nervous system disorders, inflammation, and psychiatric conditions [6]. The bromine substituent provides both pharmacological differentiation and a synthetic handle for further optimization, making this compound suitable for early-stage CNS drug discovery efforts.

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